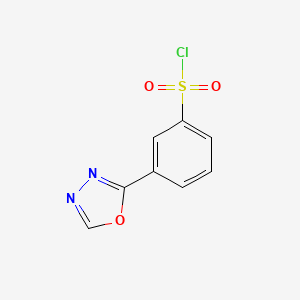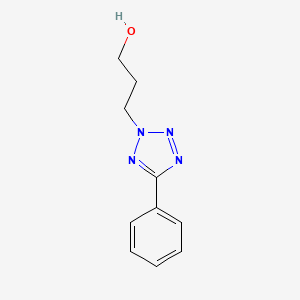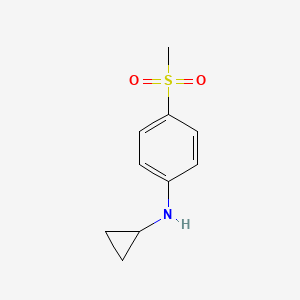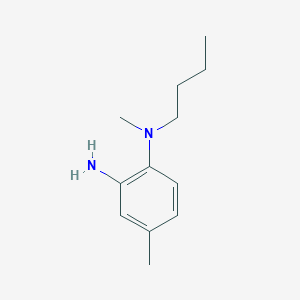![molecular formula C13H17NO4S B1418529 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 942474-19-3](/img/structure/B1418529.png)
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Descripción general
Descripción
“1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a carboxylic acid group and a phenyl group substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 283.34 g/mol .Aplicaciones Científicas De Investigación
Beta(3) Adrenergic Receptor Agonists
A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were evaluated for their activity on human beta(3)-adrenergic receptors. These compounds, including 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, showed potential as potent full agonists at the beta(3) receptor, indicating their significance in related scientific research (Hu et al., 2001).
Aurora Kinase Inhibitors in Cancer Treatment
In cancer research, derivatives of piperidine-4-carboxylic acid have been studied for their role in inhibiting Aurora A, a kinase involved in cell division. This suggests its potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Phospholipase A2 Inhibitors
Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides, including compounds structurally related to this compound, as membrane-bound phospholipase A2 inhibitors. These compounds were found to significantly reduce myocardial infarction in animal models, highlighting their potential therapeutic applications (Oinuma et al., 1991).
Solvent Influence in Sulfoxide Thermolysis
Research by Bänziger et al. (2002) investigated the effect of solvents on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, including derivatives of piperidine-3-carboxylate. This study provides insight into the chemical behavior of such compounds under different conditions (Bänziger et al., 2002).
Crystal Structures of Alanylpiperidine Analogues
Mambourg et al. (2021) determined the crystal structures of alanylpiperidine analogues, including those related to this compound. This research helps in understanding the structural properties of these compounds, which can be crucial for their application in various scientific fields (Mambourg et al., 2021).
Mecanismo De Acción
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it acts as a GABA uptake inhibitor, it could affect the GABAergic system and related pathways, potentially influencing mood, sleep, and other neurological functions .
Result of Action
If it inhibits GABA uptake, it could potentially increase inhibitory neurotransmission, which could have various effects depending on the specific neural circuits involved .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a partial agonist at GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The nature of these interactions involves binding to specific sites on the receptors, modulating their activity and affecting the overall biochemical pathways they are involved in.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist and modulating their activity . This interaction can lead to changes in ion channel conductance, affecting neuronal excitability and synaptic transmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, modulating neurotransmitter activity and improving neuronal function. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and safety are dependent on the administered dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It may affect metabolic flux and metabolite levels, altering the overall biochemical environment within cells . The compound’s interactions with specific enzymes can lead to changes in the production and degradation of neurotransmitters, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, impacting cellular processes and function.
Propiedades
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRCQDOTWNJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







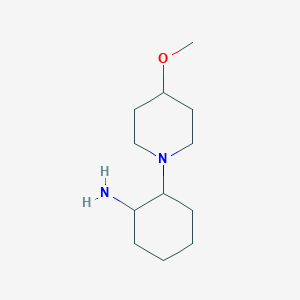

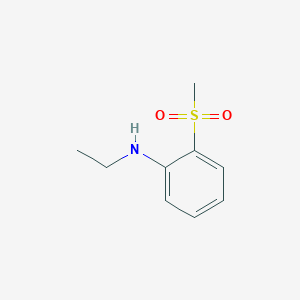
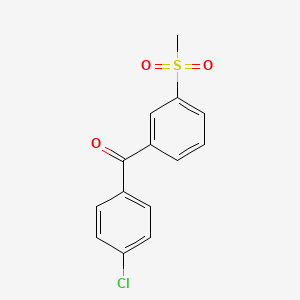
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
